Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) is a coordination compound that consists of nickel(2+) ions, thiocyanate ions, and 2,4-dimethylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) can be synthesized through a salt metathesis reaction. This involves the reaction of methanolic solutions of potassium thiocyanate and nickel(2+) perchlorate hexahydrate. The precipitated potassium perchlorate is filtered off to yield a solution of nickel(2+) thiocyanate. Upon removal of the methanol, a pure microcrystalline powder of nickel(2+) thiocyanate is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the nickel ion’s oxidation state, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2,4-dimethylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(3+) complexes, while reduction may produce nickel(1+) compounds. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism by which Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) exerts its effects involves its ability to coordinate with various ligands and substrates. The nickel ion’s coordination environment can influence the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved include metal-ligand coordination, electron transfer processes, and interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Nickel(2+) bromide: Similar coordination properties but different anionic ligands.
Nickel(2+) chloride: Shares similar structural features but with chloride ions instead of thiocyanate.
Nickel(2+) iodide: Another related compound with iodide ions as the anionic ligands.
Uniqueness
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) is unique due to the presence of thiocyanate and 2,4-dimethylpyridine ligands, which impart distinct structural and chemical properties
Properties
CAS No. |
143500-93-0 |
---|---|
Molecular Formula |
C30H36N6NiS2 |
Molecular Weight |
603.5 g/mol |
IUPAC Name |
2,4-dimethylpyridine;nickel(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Ni/c4*1-6-3-4-8-7(2)5-6;2*2-1-3;/h4*3-5H,1-2H3;2*3H;/q;;;;;;+2/p-2 |
InChI Key |
HEXSNUQOAWOFTL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.C(#N)[S-].C(#N)[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.